![molecular formula C20H20FN3O2S B6505026 3-{[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}-1-[(4-methoxyphenyl)methyl]urea CAS No. 1421445-50-2](/img/structure/B6505026.png)
3-{[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}-1-[(4-methoxyphenyl)methyl]urea
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Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a thiazole ring, which is a type of heterocyclic compound. The molecule also has a urea group, a methoxyphenyl group, and a fluorophenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazole ring, urea group, methoxyphenyl group, and fluorophenyl group would all contribute to its overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the thiazole ring might undergo reactions typical of heterocycles, while the urea group could participate in reactions involving the carbonyl group or the amine group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility might be affected by the polar urea group and the nonpolar methoxyphenyl and fluorophenyl groups .Scientific Research Applications
Antiviral Activity
Indole derivatives, such as the compound , have been investigated for their antiviral potential. For instance:
- Compound 1 (methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate) demonstrated inhibitory activity against influenza A virus with an IC50 of 7.53 μmol/L .
- Compounds 2, 3, 4, and 5 (4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazides) exhibited potent antiviral activity against Coxsackie B4 virus .
Antioxidant Properties
Indole derivatives may act as antioxidants, protecting cells from oxidative stress. Evaluating the compound’s antioxidant capacity could provide valuable information.
Mechanism of Action
Target of Action
Similar compounds with indole and thiazole scaffolds have been found to bind with high affinity to multiple receptors . These compounds have shown diverse biological activities, suggesting that they may interact with a variety of cellular targets.
Mode of Action
Compounds with similar structures have been shown to elicit their effects through various mechanisms, such as inhibition or activation of certain receptors . The compound’s interaction with its targets could lead to changes in cellular processes, potentially resulting in therapeutic effects.
Biochemical Pathways
Compounds with similar structures have been found to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Similar compounds have demonstrated a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These effects suggest that the compound could have a broad impact at the molecular and cellular levels.
properties
IUPAC Name |
1-[[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]-3-[(4-methoxyphenyl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O2S/c1-13-18(27-19(24-13)16-5-3-4-6-17(16)21)12-23-20(25)22-11-14-7-9-15(26-2)10-8-14/h3-10H,11-12H2,1-2H3,(H2,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFBBLRRRUDKFOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2F)CNC(=O)NCC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2-(2-Fluorophenyl)-4-methylthiazol-5-yl)methyl)-3-(4-methoxybenzyl)urea |
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